5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
Description
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a pyrazole derivative featuring a hydrazino (-NHNH₂) group at the 5-position and a methyl (-CH₃) substituent at the 1-position of the pyrazole ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in forming hydrazone derivatives via reactions with carbonyl-containing compounds (e.g., ketones or aldehydes) . Its structural simplicity and reactive hydrazino group enable its use in coordination chemistry and pharmaceutical precursor synthesis.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(7-5)2-3-6-8;;/h2-3,7H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFVQMNXUNANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955564-51-8 | |
| Record name | 3-hydrazinylidene-2-methyl-2,3-dihydro-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
Chemistry: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is used as a building block in the synthesis of more complex chemical compounds. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain biological pathways .
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituted Pyrazole Derivatives
Compound: 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole ()
- Structural Differences: Additional methyl group at the 3-position. Nitro (-NO₂) substituent at the 4-position.
- Synthesis: Prepared similarly to 5-chloro-1,3-dimethyl-4-nitropyrazole, highlighting the interchangeability of hydrazino and chloro groups in pyrazole chemistry .
- Reactivity : The nitro group is electron-withdrawing, reducing the pyrazole ring’s nucleophilicity compared to the target compound. This affects reaction kinetics in hydrazone formation.
- Applications : Primarily used to synthesize heterocyclic ligands (e.g., with 2-acetylpyridine) for metal complexes .
Dihydrochloride Salts of Biogenic Amines ()
Examples : Putrescine dihydrochloride, cadaverine dihydrochloride, histamine dihydrochloride.
- Structural Differences : Linear aliphatic amines vs. aromatic pyrazole backbone.
- Solubility : Like the target compound, dihydrochloride salts enhance water solubility for analytical applications.
- Applications : Used as standards in food science for biogenic amine quantification (e.g., in fermented products) .
Azoamidine Dihydrochloride Initiators ()
Examples : 2,2’-azobis(2-methylpropionamidine) dihydrochloride, 2,2’-azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine] dihydrochloride.
- Structural Differences: Azo (-N=N-) and amidine (-C(=NH)NH₂) groups vs. pyrazole-hydrazino system.
- Reactivity : Azo compounds decompose thermally to generate free radicals, enabling use as polymerization initiators.
- Applications : Water-soluble initiators for radical polymerization (e.g., in biomedical hydrogels) .
Key Findings and Implications
- Structural Flexibility: The target compound’s hydrazino group offers broader reactivity compared to nitro-substituted analogs, enabling diverse hydrazone syntheses.
- Salt Form Utility : Dihydrochloride salts enhance solubility across applications but serve distinct roles—organic synthesis (target) vs. analytical standards (biogenic amines) vs. polymerization (azoamidines).
- Electron Effects : Substituents like nitro groups alter electronic properties, impacting reaction pathways and product stability.
Biological Activity
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in various therapeutic areas.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 185.05 g/mol. Its structure includes a hydrazino group, which is significant for its reactivity and potential biological interactions. The presence of nitrogen atoms in both the hydrazine and pyrazole rings suggests its utility in coordination chemistry and as a building block for more complex molecules .
This compound primarily acts as an enzyme inhibitor . It interacts with specific molecular targets, affecting various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in inflammatory responses, such as MK2 (mitogen-activated protein kinase-activated protein kinase 2), which plays a crucial role in TNF-alpha signaling . The inhibition of these pathways suggests potential applications in treating inflammatory and autoimmune diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been reported to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, demonstrating its potential utility in managing inflammatory conditions .
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity, particularly against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays showed significant inhibition of cell proliferation with mean growth percentages of 38.44% and 54.25%, respectively .
- Antioxidant Properties : Some derivatives of pyrazole compounds have shown promising antioxidant activities, which may also extend to this compound .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-5-hydroxy-1H-pyrazole | Hydroxyl group at position 5 | Exhibits strong hydrogen bonding capabilities |
| 3-Amino-1H-pyrazole | Amino group at position 3 | Known for diverse biological activities |
| 4-Acetyl-1H-pyrazole | Acetyl group at position 4 | Enhanced lipophilicity; potential for drug formulation |
| 5-Hydroxy-3-methyl-1H-pyrazole | Hydroxyl group at position 5 and methyl at position 3 | Unique tautomeric forms affecting reactivity |
The uniqueness of this compound lies in its hydrazine substitution pattern, which enhances its reactivity and potential for further functionalization .
Case Studies
A study published in MDPI highlighted the structure–activity relationships (SARs) of aminopyrazoles, indicating that modifications at the N1 position can significantly alter biological activity. For instance, compounds with specific substitutions showed enhanced anti-inflammatory effects while maintaining low toxicity towards normal cells . This underscores the importance of structural modifications in optimizing the therapeutic potential of pyrazole derivatives.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–6 hours | <6 hours: incomplete reaction; >6 hours: side products |
| Solvent (Dioxane:DMF) | 2:1 to 1:1 | Higher DMF accelerates kinetics but complicates isolation |
| HCl Concentration | 10–20% (v/v) | Excess HCl improves salt precipitation |
Basic: How is this compound characterized, and what analytical discrepancies might arise?
Methodological Answer:
Characterization relies on:
- Spectroscopy : -NMR (δ 7.8–8.2 ppm for pyrazole protons) and -NMR (C=NH resonance at ~160 ppm).
- Mass Spectrometry : ESI-MS [M+H] peak at m/z 157.1 (free base) confirms molecular weight.
- Elemental Analysis : Cl content (~22%) validates dihydrochloride formation.
Q. Discrepancies :
- Hydrate vs. anhydrous forms may cause variability in melting points (reported 180–190°C).
- Impurities from incomplete hydrazine reaction (e.g., unreacted aldehyde) can skew NMR integration .
Basic: What biological applications are explored for this compound, and how are assays designed?
Methodological Answer:
The hydrazine moiety enables studies in:
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (10–50 µg/mL concentrations).
- Enzyme Inhibition : Kinase inhibition assays (IC determination via fluorescence polarization).
- Mechanistic Probes : Radiolabeling (e.g., -hydrazine) to track metabolic pathways in vitro.
Q. Experimental Design :
- Controls : Use structurally similar hydrazine derivatives (e.g., 5-phenylhydrazino analogs) to isolate bioactivity .
Advanced: How can Design of Experiments (DoE) optimize synthesis scalability while minimizing side products?
Methodological Answer:
A fractional factorial DoE approach identifies critical variables:
Factors : Temperature, solvent ratio, hydrazine equivalents.
Response Variables : Yield, purity (HPLC), byproduct levels.
Q. Table 2: DoE Matrix
| Run | Temp (°C) | Solvent Ratio | Hydrazine (eq.) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|---|
| 1 | 80 | 2:1 | 1.2 | 72 | 5 |
| 2 | 100 | 1:1 | 1.5 | 68 | 12 |
Q. Analysis :
- Pareto charts reveal temperature as the dominant factor (>60% contribution to byproducts).
- Response surface models predict optimal conditions: 85°C, 1.5:1 solvent ratio, 1.3 eq. hydrazine .
Advanced: How can computational modeling predict reactivity and guide novel derivative synthesis?
Methodological Answer:
Quantum mechanical calculations (DFT) and cheminformatics tools (e.g., ICReDD’s reaction path search) enable:
- Transition State Analysis : Identify energy barriers for hydrazine addition to pyrazole.
- Solvent Effects : COSMO-RS simulations optimize solvent polarity for intermediate stability.
- Retrosynthetic Planning : AI models (e.g., Pistachio/Bkms_metabolic) propose alternative precursors like 5-nitro derivatives .
Case Study :
DFT-predicted activation energy (~25 kcal/mol) aligns with experimental reflux requirements (>80°C) .
Advanced: How do stability studies inform storage and handling protocols for this compound?
Methodological Answer:
Accelerated stability testing under ICH guidelines:
- Conditions : 40°C/75% RH (6 months), pH 1–9 buffers.
- Analytical Metrics : HPLC purity, moisture content (Karl Fischer), chloride ion stability.
Q. Findings :
- Degradation Pathways : Hydrolysis of the hydrazine group at pH >7 (t <30 days at pH 9).
- Storage Recommendations : Airtight containers at 4°C (desiccated) maintain >95% purity for 12 months .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., IC variability in kinase assays) arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition kinetics.
- Compound Form : Free base vs. dihydrochloride salt affects solubility (logP difference: 0.8 vs. -1.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
